molecular formula C10H9BrN2 B11871181 3-(3-bromophenyl)-5-methyl-4H-pyrazole

3-(3-bromophenyl)-5-methyl-4H-pyrazole

Cat. No.: B11871181
M. Wt: 237.10 g/mol
InChI Key: WUOQVMPCKCNIBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Bromophenyl)-5-methyl-4H-pyrazole is a heterocyclic compound featuring a pyrazole ring substituted with a bromophenyl group at the 3-position and a methyl group at the 5-position. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-bromophenyl)-5-methyl-4H-pyrazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-bromobenzaldehyde with hydrazine hydrate to form 3-(3-bromophenyl)hydrazine. This intermediate is then reacted with acetylacetone under acidic conditions to yield the desired pyrazole compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromophenyl)-5-methyl-4H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(3-Bromophenyl)-5-methyl-4H-pyrazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-bromophenyl)-5-methyl-4H-pyrazole involves its interaction with specific molecular targets, such as enzymes and receptors. The bromophenyl group enhances its binding affinity to these targets, while the pyrazole ring modulates its electronic properties, facilitating various biological activities .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Bromophenyl)-5-methyl-4H-pyrazole
  • 3-(3-Chlorophenyl)-5-methyl-4H-pyrazole
  • 3-(3-Bromophenyl)-4H-pyrazole

Uniqueness

3-(3-Bromophenyl)-5-methyl-4H-pyrazole is unique due to the specific positioning of the bromine and methyl groups, which influence its reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted drug design .

Properties

Molecular Formula

C10H9BrN2

Molecular Weight

237.10 g/mol

IUPAC Name

3-(3-bromophenyl)-5-methyl-4H-pyrazole

InChI

InChI=1S/C10H9BrN2/c1-7-5-10(13-12-7)8-3-2-4-9(11)6-8/h2-4,6H,5H2,1H3

InChI Key

WUOQVMPCKCNIBG-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(C1)C2=CC(=CC=C2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.